molecular formula C17H24N2O B3581958 3-[(diethylamino)methyl]-2,5,7-trimethyl-4-quinolinol

3-[(diethylamino)methyl]-2,5,7-trimethyl-4-quinolinol

Cat. No.: B3581958
M. Wt: 272.4 g/mol
InChI Key: MOLBMYOSEHTBNN-UHFFFAOYSA-N
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Description

The compound is a quinolinol derivative. Quinolinols are a type of organic compound that contain a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). The presence of the diethylamino group suggests that this compound may have basic properties .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the diethylamino group might undergo reactions typical of amines, such as acid-base reactions .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, density, and melting point can be determined experimentally. For example, similar compounds have been found to have properties like being flexible chain polymers .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, some compounds with a diethylamino group have been used as vasodilators .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound and how to handle it safely. For example, similar compounds have been found to be flammable and toxic if swallowed or in contact with skin .

Future Directions

The future directions of research on a compound depend on its properties and potential applications. For example, thermo- and pH-responsive polymers have been synthesized for various applications .

Properties

IUPAC Name

3-(diethylaminomethyl)-2,5,7-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-6-19(7-2)10-14-13(5)18-15-9-11(3)8-12(4)16(15)17(14)20/h8-9H,6-7,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBMYOSEHTBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(NC2=CC(=CC(=C2C1=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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